![molecular formula C17H10O4 B1249582 1,3-dihydroxy-12H-benzo[b]xanthen-12-one CAS No. 22315-94-2](/img/structure/B1249582.png)

1,3-dihydroxy-12H-benzo[b]xanthen-12-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of xanthene derivatives, including 1,3-dihydroxy-12H-benzo[b]xanthen-12-one, often involves multicomponent reactions that can be facilitated by different catalysts. For instance, the synthesis of benzo[b]xanthene derivatives can be achieved through a one-pot, three-component reaction involving ionic liquids as catalysts, which provides a green and efficient method with the advantage of catalyst reusability (Du et al., 2013). Another approach involves the trapping of o-quinone methides, which is an efficient and simple method for synthesizing xanthene-1-ones (Osyanin et al., 2012).

Molecular Structure Analysis

The molecular structure of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one has been characterized by various spectroscopic techniques, including MS, FTIR, 1H and 13C NMR, and X-ray crystallography. These studies reveal the presence of intermolecular hydrogen bonding and π-π stacking interactions, which are significant for understanding the compound's stability and reactivity. Quantum chemical calculations further provide insights into the optimized geometry, vibrational frequencies, and electronic properties of the molecule (Aggarwal & Khurana, 2015).

Chemical Reactions and Properties

Benzo[b]xanthen-12-one derivatives exhibit a variety of chemical reactions, primarily due to the reactive sites present in their structure. For example, the synthesis of these derivatives can be catalyzed by bismuth(III) triflate, showcasing their ability to undergo one-pot condensation reactions (Turhan et al., 2020). Additionally, copper-catalyzed cascade reactions have been developed to construct benzo[b]xanthen-6,11(12H)-diones, indicating the compound's versatility in forming multiple bonds and heterocycles in a single step (Yan et al., 2021).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

- Efficient Synthesis in Ionic Liquid : 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one derivatives can be synthesized efficiently using ionic liquids. This method simplifies the reaction work-up and allows for the reuse of the ionic liquid, highlighting an environmentally friendly approach to chemical synthesis (Du et al., 2013).

Photophysical Properties

- Impact on Photophysical Properties : The presence of a hydroxyl group in benzo[a]xanthenes, like 1,3-dihydroxy-12H-benzo[b]xanthen-12-one, influences their photophysical properties. Studies have shown significant changes in absorption and emission spectra in various solvents, indicating potential applications in optical and electronic materials (Aggarwal & Khurana, 2014).

DNA Binding and Cytotoxic Activities

- DNA Interactions and Cytotoxicity : This compound demonstrates notable binding affinity with DNA, suggesting potential applications in molecular biology and pharmacology. Additionally, it exhibits significant cytotoxic activity against certain cancer cell lines, which could be valuable in cancer research and therapy (Wang et al., 2009).

Enzyme Inhibition

- Inhibition of Key Enzymes : Derivatives of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one have been found to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These enzymes are crucial in various physiological processes, including detoxification and neurological functions, suggesting potential therapeutic applications (Turhan et al., 2020).

Crystallographic and Quantum Chemical Studies

- Structural Analysis through X-Ray and Quantum Chemical Methods : Advanced spectroscopic and computational techniques have been employed to analyze the molecular structure and properties of similar benzo[a]xanthenes. Such studies are fundamental in understanding the chemical behavior and potential applications of these compounds (Aggarwal & Khurana, 2015).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer2.

Zukünftige Richtungen

The future directions of research and applications involving 1,3-dihydroxy-12H-benzo[b]xanthen-12-one are not detailed in the search results. For a comprehensive understanding of its future directions, I recommend referring to specialized literature or databases.

Please note that this information is based on available resources and may not be comprehensive. For a detailed analysis, please consult a professional in the field or use a specialized database.

Eigenschaften

IUPAC Name |

1,3-dihydroxybenzo[b]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAPVEXKCXYFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dihydroxy-12H-benzo[b]xanthen-12-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

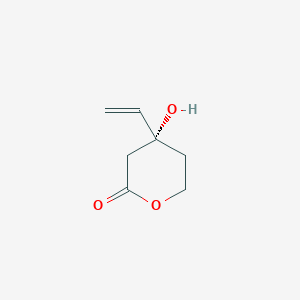

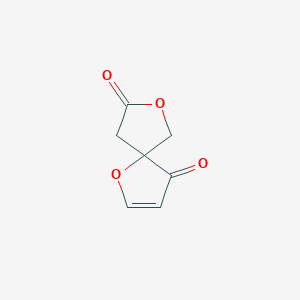

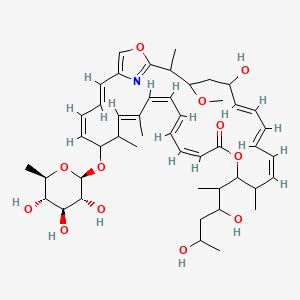

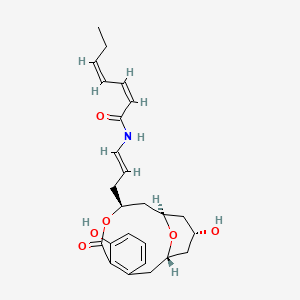

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid](/img/structure/B1249506.png)

![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)

![2-[(E)-but-2-en-2-yl]-10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1249513.png)

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)

![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)